molecular formula C12H9ClO2S B1453841 5-(3-Chlorophenyl)-4-methylthiophene-2-carboxylic acid CAS No. 1039859-49-8

5-(3-Chlorophenyl)-4-methylthiophene-2-carboxylic acid

Cat. No.: B1453841
CAS No.: 1039859-49-8
M. Wt: 252.72 g/mol
InChI Key: JQDXTMXFHHOYRH-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-4-methylthiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C12H9ClO2S and its molecular weight is 252.72 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-(3-chlorophenyl)-4-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2S/c1-7-5-10(12(14)15)16-11(7)8-3-2-4-9(13)6-8/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDXTMXFHHOYRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039859-49-8
Record name 5-(3-chlorophenyl)-4-methylthiophene-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

5-(3-Chlorophenyl)-4-methylthiophene-2-carboxylic acid is a compound of significant interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C11H9ClO2SC_{11}H_{9}ClO_{2}S, featuring a thiophene ring substituted with a chlorophenyl group and a carboxylic acid functional group. This structure is pivotal in its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors. The compound has been shown to influence several biochemical pathways, leading to diverse effects:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit cytochrome P450 enzymes, affecting drug metabolism and other metabolic pathways.
  • Cell Signaling Modulation : The compound can alter cell signaling pathways, particularly those involving kinases and phosphatases, impacting gene expression related to cell proliferation and apoptosis .
  • Antimicrobial Activity : It exhibits significant activity against both Gram-positive and Gram-negative bacteria, with studies showing inhibition zones indicating effective antibacterial properties .

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays:

  • Inhibition against Bacteria : The compound was tested against various pathogenic bacteria, demonstrating effective inhibition (Table 1).
Bacterial StrainMinimum Inhibitory Concentration (MIC) μM
Escherichia coli0.21
Pseudomonas aeruginosa0.25
Staphylococcus aureus0.30
Bacillus subtilis0.35

These results indicate that the compound is particularly potent against E. coli and P. aeruginosa, which are known for their clinical significance.

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer) and HepG2 (liver cancer).
  • Results : The compound showed significant cytotoxicity with IC50 values indicating effective dose-response relationships.
Cell LineIC50 (μM)
MCF-712.5
HepG210.0

These findings suggest that the compound may serve as a potential lead in cancer therapy, particularly in combination therapies .

Case Studies

Several case studies have highlighted the efficacy of thiophene derivatives in clinical settings:

  • Combination Therapy : A study indicated that when combined with sorafenib, the efficacy of this compound was enhanced, leading to lower concentrations required for cytotoxic effects on HepG2 cells .
  • In Vivo Studies : Animal model studies demonstrated that lower doses resulted in therapeutic effects without significant toxicity, while higher doses led to adverse effects such as cellular damage .

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is crucial for its therapeutic application:

  • Absorption : The compound exhibits good oral bioavailability.
  • Distribution : It is distributed effectively across various tissues due to its lipophilic nature.
  • Metabolism : Metabolized primarily by cytochrome P450 enzymes.
  • Excretion : Primarily eliminated through renal pathways.

Scientific Research Applications

Antimicrobial Activity

5-(3-Chlorophenyl)-4-methylthiophene-2-carboxylic acid has demonstrated significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMinimum Inhibitory Concentration (MIC) μM
Escherichia coli0.21
Pseudomonas aeruginosa0.25
Staphylococcus aureus0.30
Bacillus subtilis0.35

These results suggest that the compound is particularly potent against E. coli and P. aeruginosa, which are clinically significant pathogens.

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing promising results:

Cell LineIC50 (μM)
MCF-712.5
HepG210.0

These findings indicate that the compound may serve as a potential lead in cancer therapy, especially in combination therapies with other anticancer agents.

Synthesis and Derivatives

The synthesis of this compound involves several methods that can be optimized for yield and purity. Various derivatives have been synthesized to enhance its biological activity, particularly targeting antibacterial and anticancer properties .

Case Study: Derivative Evaluation

A study evaluated several thiophene derivatives for their antibacterial activity against pathogenic bacteria, showing that structural modifications significantly influenced their efficacy:

  • Compounds with hydroxyl or amino groups exhibited enhanced antibacterial activity compared to those without these substituents.
  • The presence of methoxy groups increased hydrophilicity and improved activity against Gram-negative bacteria .

Therapeutic Applications

The compound's interaction with biological targets suggests potential therapeutic applications in:

  • Anti-inflammatory Treatments : Preliminary studies indicate its involvement in inflammatory pathways, which could lead to new anti-inflammatory drugs.
  • Antimicrobial Agents : Given its potent antibacterial properties, it may be developed into new antimicrobial agents effective against resistant strains of bacteria.
  • Cancer Therapy : Its cytotoxic effects on cancer cells make it a candidate for further development in cancer treatment protocols, potentially enhancing the efficacy of existing therapies .

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is crucial for its therapeutic application:

  • Absorption : Good oral bioavailability has been observed.
  • Distribution : Effective distribution across various tissues due to its lipophilic nature.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes.
  • Excretion : Mainly eliminated through renal pathways.

Q & A

Q. What are the recommended synthetic routes for 5-(3-Chlorophenyl)-4-methylthiophene-2-carboxylic acid?

Answer: A common approach involves a multi-step synthesis starting with cyclization reactions to form the thiophene core. For example:

Cyclization : Use Gewald reaction conditions (e.g., ketones, elemental sulfur, and amines) to generate the thiophene ring.

Substitution : Introduce the 3-chlorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Functionalization : Methylation at the 4-position can be achieved using methyl iodide under basic conditions.

Oxidation : Convert ester intermediates (e.g., methyl or ethyl esters) to carboxylic acids via hydrolysis with NaOH/H₂O or LiOH/THF.
Critical factors include solvent choice (DMF or THF) and temperature control to minimize side reactions. Purification via recrystallization or column chromatography is essential .

Q. How can the purity and structural integrity of this compound be validated?

Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) or UPLC-MS for purity assessment.
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., chlorophenyl protons at δ 7.2–7.5 ppm, methyl group at δ 2.3–2.6 ppm).
    • IR : Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and S-C aromatic vibrations (~690 cm⁻¹).
  • Elemental Analysis : Match calculated and observed C, H, N, S, and Cl percentages (±0.3%).
  • Melting Point : Compare with literature values to detect impurities .

Q. What are the stability considerations for storing this compound?

Answer:

  • Storage Conditions : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.
  • Desiccants : Use silica gel or molecular sieves to avoid moisture absorption.
  • Light Sensitivity : Protect from UV light using amber glassware.
    Degradation products (e.g., decarboxylated derivatives) can be monitored via TLC or NMR .

Q. Which solvents are compatible with this compound for experimental use?

Answer:

  • Polar aprotic solvents : DMSO, DMF, or THF for reactions requiring high solubility.
  • Acidic conditions : Avoid prolonged exposure to strong acids (e.g., HCl, H₂SO₄) to prevent decarboxylation.
  • Aqueous buffers : Use pH 7–9 for biological assays, as the carboxylic acid group may precipitate under acidic conditions .

Q. How can the lipophilicity (LogP) of this compound be experimentally determined?

Answer:

  • Shake-Flask Method : Partition between octanol and water, followed by UV/Vis quantification.
  • Chromatographic Estimation : Use reverse-phase HPLC with a C18 column and isocratic elution (e.g., acetonitrile/water). Compare retention times to standards with known LogP values .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki coupling efficiency.
  • Solvent Optimization : Compare DMF (high polarity) vs. toluene (low polarity) for cyclization steps.
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity.
    Yields >80% are achievable with rigorous exclusion of moisture and oxygen .

Q. What strategies resolve contradictions in reported bioactivity data for thiophene derivatives?

Answer:

  • Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, incubation time).
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioactivity.
  • Structural Analogues : Compare activity of 5-(3-chlorophenyl) vs. 5-(4-chlorophenyl) derivatives to assess substituent effects.
    Contradictions often arise from differences in compound stability or impurity profiles .

Q. How can computational methods predict the compound’s interaction with biological targets?

Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., COX-2 or kinases).
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water).
  • QSAR Models : Corrate electronic parameters (HOMO/LUMO) with inhibitory activity from analogous compounds.
    Validate predictions with in vitro enzymatic assays .

Q. What mechanistic insights explain regioselectivity in electrophilic substitution reactions?

Answer:

  • Directing Effects : The electron-withdrawing carboxylic acid group directs electrophiles to the 5-position of the thiophene ring.
  • Steric Hindrance : The 4-methyl group blocks substitution at adjacent positions.
  • DFT Calculations : Compute Fukui indices to predict reactive sites. Experimental validation via nitration or bromination reactions is critical .

Q. How can spectroscopic challenges in distinguishing isomeric byproducts be addressed?

Answer:

  • 2D NMR : Use NOESY or HSQC to differentiate 3-chlorophenyl vs. 4-chlorophenyl isomers.
  • High-Resolution MS : Detect exact mass differences (e.g., Cl isotope patterns).
  • X-ray Crystallography : Resolve ambiguous structures when NMR is inconclusive.
    Isomeric purity >98% is achievable with preparative HPLC .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(3-Chlorophenyl)-4-methylthiophene-2-carboxylic acid
Reactant of Route 2
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5-(3-Chlorophenyl)-4-methylthiophene-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.